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molecular formula C5H6FN3 B1440709 2-Fluoro-5-hydrazinylpyridine CAS No. 940958-93-0

2-Fluoro-5-hydrazinylpyridine

Cat. No. B1440709
M. Wt: 127.12 g/mol
InChI Key: HZFHFNYJGVMRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163724B2

Procedure details

A solution of sodium nitrite (345 mg, 5.00 mmol) in water (2.5 ml) was added dropwise to a vigorously stirred solution of 6-fluoropyridin-3-amine (561 mg, 5 mmol) in 6N hydrochloric acid (5 ml) at 0° C. The mixture was stirred at 0° C. for 1 hour, then a solution of tin (II) chloride dihydrate (2.82 g, 12.5 mmol) in 6N hydrochloric acid (5 ml) was added dropwise whilst adding small pieces of ice to keep the inner temperature below 5° C. The formation of a foamy layer was observed during the addition and stirring was continued at 0° C. for 3 h. The mixture was made alkaline (pH=14) by addition of 40% aqueous solution of potassium hydroxide and extracted with ethyl acetate (5 times 15 ml). The combined organic extracts were dried over sodium sulfate, the drying agent was filtered off and the solvent was removed under reduced pressure to afford 250 mg (39%) of the target compound as a pale-yellow solid.
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
561 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
39%

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[F:5][C:6]1[N:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1.O.O.[Sn](Cl)Cl.[OH-].[K+]>O.Cl>[F:5][C:6]1[CH:7]=[CH:8][C:9]([NH:12][NH2:1])=[CH:10][N:11]=1 |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
345 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
561 mg
Type
reactant
Smiles
FC1=CC=C(C=N1)N
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
2.82 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
whilst adding small pieces of ice
CUSTOM
Type
CUSTOM
Details
the inner temperature below 5° C
ADDITION
Type
ADDITION
Details
The formation of a foamy layer was observed during the addition
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 0° C. for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5 times 15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
the drying agent was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=NC=C(C=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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